molecular formula C8H8BrNO B8761623 5-Bromo-2,3-dihydrobenzofuran-7-amine CAS No. 219963-64-1

5-Bromo-2,3-dihydrobenzofuran-7-amine

Cat. No. B8761623
M. Wt: 214.06 g/mol
InChI Key: RMUNZENURSBKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dihydrobenzofuran-7-amine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3-dihydrobenzofuran-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-dihydrobenzofuran-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

219963-64-1

Product Name

5-Bromo-2,3-dihydrobenzofuran-7-amine

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-amine

InChI

InChI=1S/C8H8BrNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2

InChI Key

RMUNZENURSBKKK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (8.8 ml) was added over 5 min to a stirred mixture of 5-bromo-2,3 -dihydrobenzofuran-7-carboxylic acid (0.55 g, 2.3 mmol) in chloroform (27 ml) at 45° C. Sodium azide (0.737 g, 11.3 mmol) was then added portion-wise over 0.5 h and the temperature was maintained for a further 1 h after which time the mixture was poured onto ice (100 g) and extracted with chloroform (2×50 ml). The aqueous phase was basified to pH 12 with 40% sodium hydroxide solution and extracted with chloroform (2×50 ml). The extract was dried (Na2SO4), concentrated, and the residue purified by column chromatography over silica gel eluting with a gradient of acetone/toluene to give the title compound (D14) as a solid (63 mg, 13%), MH+ 214/216.
Quantity
8.8 mL
Type
reactant
Reaction Step One
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0.55 g
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reactant
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27 mL
Type
solvent
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0.737 g
Type
reactant
Reaction Step Two
Yield
13%

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)Nc1cc(Br)cc2c1OCC2
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